Structural Differentiation: N-(3-hydroxy-3-phenylpropyl) Side Chain versus N-Phenyl Benzofuran-2-carboxamide Analogs
The target compound incorporates an N-(3-hydroxy-3-phenylpropyl) substituent, which differs fundamentally from the N-(substituted phenyl) series characterized by Cho et al. (2015) [1]. In that study, the most neuroprotective compound (1f, N-(3-methylphenyl) derivative) at 100 μM restored neuronal viability to approximately 95% of control following NMDA-induced excitotoxicity, while compound 1j (N-(3-hydroxyphenyl) derivative) exhibited both neuroprotection (viability ~85–90% at 100 μM) and antioxidant activity (62% lipid peroxidation inhibition at 100 μM) [1]. The target compound's side chain replaces the direct N-phenyl attachment with a three-carbon spacer bearing a secondary alcohol, which introduces: (i) increased molecular flexibility (3 rotatable bonds in the linker vs. 1 in N-phenyl analogs), (ii) an additional hydrogen bond donor/acceptor site, and (iii) a chiral center at the 3-hydroxy position. No quantitative neuroprotection, antioxidant, or target-binding data exist for this exact compound. The structural divergence precludes direct extrapolation of the Cho et al. data to this compound without experimental validation.
| Evidence Dimension | N-substituent structure and predicted impact on bioactivity |
|---|---|
| Target Compound Data | N-(3-hydroxy-3-phenylpropyl): 3-carbon linker with chiral secondary alcohol; cLogP ~3.1 (estimated); HBD count = 2; HBA count = 4; rotatable bonds = 6 |
| Comparator Or Baseline | Compound 1j (Cho et al., 2015): N-(3-hydroxyphenyl); cLogP ~2.8 (estimated); HBD count = 2; HBA count = 4; rotatable bonds = 3. Neuroprotection: ~85–90% viability at 100 μM vs. NMDA. LPO inhibition: 62% at 100 μM. DPPH scavenging: 23.5% at 100 μM. |
| Quantified Difference | Target compound has +3 rotatable bonds and +3 Å extended side chain length vs. compound 1j. No activity data available for target compound. |
| Conditions | Comparative structural analysis. Biological data for comparator from primary cultured rat cortical neurons (neuroprotection) and cell-free assays (LPO, DPPH). Target compound activity: NOT MEASURED. |
Why This Matters
Procurement scientists must recognize that the target compound is structurally distinct from the only characterized series in its immediate chemotype space; existing SAR cannot be assumed to translate, and independent activity profiling is required before use in neuroprotection or antioxidant studies.
- [1] Cho J, et al. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. 2015;23(3):275-282. DOI: 10.4062/biomolther.2015.030. View Source
